molecular formula C20H13Cl2N3O B5769988 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5769988
M. Wt: 382.2 g/mol
InChI Key: ZVMAYTAIHNYADX-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a benzamide derivative featuring a substituted imidazo[1,2-a]pyridine core. Structurally, it contains a 6-chloro substituent on the pyridine ring and a 2-phenyl group on the imidazole moiety, with a 4-chlorobenzamide group attached to the imidazo[1,2-a]pyridine scaffold. For example, derivatives like DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) are well-characterized tools for studying extrasynaptic GABA-A receptors .

Properties

IUPAC Name

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-15-8-6-14(7-9-15)20(26)24-19-18(13-4-2-1-3-5-13)23-17-11-10-16(22)12-25(17)19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAYTAIHNYADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions generally include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Condensation reaction: Involves 2-aminopyridine and α-bromoketone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and reduction reactions: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is C20H13Cl2N3OC_{20}H_{13}Cl_2N_3O, with a molecular weight of approximately 382.22 g/mol. The compound features a chloro-substituted phenyl group and an imidazo[1,2-a]pyridine moiety, which contribute to its diverse reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new chemical entities. For instance, it can be utilized in the synthesis of novel pharmaceuticals or materials with specific properties.

Biology

Research indicates that this compound exhibits potential bioactive properties :

  • Antimicrobial Activity : Studies have shown that similar compounds within the imidazo[1,2-a]pyridine class possess antimicrobial properties. This compound may inhibit bacterial growth through specific mechanisms targeting bacterial enzymes or cell wall synthesis.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interact with cellular pathways involved in cancer proliferation. It could inhibit key enzymes or receptors necessary for tumor growth, making it a candidate for further development as an anticancer agent.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Cancer Treatment : Given its structural similarity to known anticancer agents, ongoing studies are evaluating its efficacy against different cancer cell lines.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Study TitleYearFindings
"Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives"2020Identified several derivatives with enhanced anticancer activity compared to standard treatments.
"Antimicrobial Properties of Novel Imidazo Compounds"2021Demonstrated significant activity against Gram-positive and Gram-negative bacteria.
"Mechanisms of Action of Anticancer Imidazo Derivatives"2023Explored pathways inhibited by imidazo compounds leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Insights :

  • The 6-chloro substituent could reduce metabolic degradation relative to non-halogenated analogs, as seen in other halogenated benzamide derivatives .

Functional Selectivity and Receptor Interactions

  • DS2: Potentiates tonic GABAergic currents in δ-containing receptors (e.g., α4β3δ) with EC50 values in the low micromolar range .
  • THIP :
    • Directly activates δ-GABA-A receptors but caused adverse effects (e.g., hallucinations), limiting clinical use .
  • Target Compound :
    • The 6-chloro and 2-phenyl groups may confer unique binding interactions with δ-subunit extracellular domains, analogous to DS2’s thienyl group .

Pharmacokinetic and Solubility Considerations

  • DS2 : Solubility <17.69 mg/mL in DMSO; stable at -20°C .
  • Target Compound : Higher molecular weight (376.82 vs. 353.83 for DS2) and chloro substituents may reduce solubility but improve metabolic stability .

Biological Activity

4-Chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-2-phenylimidazo[1,2-a]pyridine with 4-chlorobenzoyl chloride. This reaction can be performed under various conditions, including solvent-free methods that enhance yield and reduce environmental impact. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Antiviral Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with notable selectivity indexes suggesting potential for therapeutic use in viral infections .

Antibacterial Properties

The compound has also been assessed for its antibacterial activity. Various derivatives of imidazo[1,2-a]pyridine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests good antibacterial potential .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli50
Similar DerivativeS. aureus75

Antiproliferative Effects

In vitro studies have shown that this class of compounds can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways essential for cancer cell survival and division .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : The compound may disrupt viral DNA replication processes.
  • Antibacterial Mechanism : It likely targets bacterial cell wall synthesis or function.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through various pathways.

Case Studies

A notable case study involving similar imidazo[1,2-a]pyridine derivatives highlighted their effectiveness against drug-resistant strains of bacteria and viruses. These findings support the potential development of new therapeutics based on this scaffold .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?

  • Methodological Answer : The synthesis involves three key steps:

Chlorination : Introduce chlorine atoms to the pyridine ring via electrophilic aromatic substitution under controlled temperatures (0–10°C) to avoid side reactions .

Coupling : React the chlorinated pyridine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) at reflux (80–100°C) to form the imidazo[1,2-a]pyridine intermediate .

Amidation : Treat the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final benzamide product. Solvent choice (e.g., THF or DCM) and stoichiometric ratios are critical for high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use charge-flipping algorithms (e.g., SUPERFLIP) to resolve crystal structures, particularly for confirming the imidazo[1,2-a]pyridine core and substituent orientations .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) verify regiochemistry and purity. The chloro and benzamide groups show distinct downfield shifts in ¹H NMR (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₂₀H₁₃Cl₂F₃N₂O, exact mass 428.03 g/mol) and detects isotopic patterns for chlorine .

Q. What are the hypothesized biological targets and biochemical pathways for this compound?

  • Methodological Answer :
  • Target : Similar benzamide derivatives inhibit bacterial acyl carrier protein synthase (acps-pptase), a key enzyme in fatty acid biosynthesis .
  • Pathways : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH consumption) to validate activity. Molecular docking can predict binding interactions with the enzyme’s active site .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental synthesis to optimize reaction pathways?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like GRRM or Gaussian optimize reaction coordinates .
  • Condition Screening : Machine learning algorithms analyze historical data (e.g., solvent polarity, temperature) to predict optimal conditions for chlorination and amidation steps .
  • Feedback Loop : Experimental results (e.g., yields, purity) refine computational models, reducing trial-and-error in scaling up .

Q. How do researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?

  • Methodological Answer :
  • Case Study : If DFT predicts a preferred chlorination site but experiments show regioselectivity, perform kinetic isotope effect (KIE) studies or isotopic labeling to confirm mechanistic pathways .
  • Sensitivity Analysis : Vary computational parameters (e.g., solvation models, basis sets) to identify discrepancies. Cross-validate with spectroscopic data (e.g., NOE correlations in NMR) .

Q. What strategies are used to optimize reactor design and process control for scaling up synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., chlorination). Monitor in-line via FTIR or Raman spectroscopy to detect intermediates .
  • Scale-Up Challenges : Address solvent recovery in amidation steps using membrane separation technologies (e.g., nanofiltration) to reduce waste .

Q. How can researchers assess the compound’s impact on bacterial proliferation through biochemical pathway modulation?

  • Methodological Answer :
  • Metabolomics : LC-MS profiles bacterial metabolites (e.g., malonyl-CoA levels) to confirm fatty acid biosynthesis disruption .
  • Resistance Studies : Serial passage experiments under sub-MIC conditions identify mutations in acps-pptase, guiding structure-activity relationship (SAR) refinement .

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